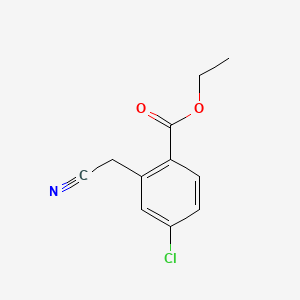

Ethyl 4-chloro-2-(cyanomethyl)benzoate

Description

Ethyl 4-chloro-2-(cyanomethyl)benzoate is a substituted benzoate ester featuring a chloro group at the 4-position and a cyanomethyl group at the 2-position of the benzene ring. Its molecular structure includes an ethyl ester moiety, which contributes to its hydrolytic stability compared to methyl esters . The compound’s crystal structure reveals key geometric parameters:

- Bond lengths: Cl–C (1.736–1.734 Å), C≡N (1.134 Å), and ester C–O (1.342–1.455 Å) .

- Dihedral angle: 14.9° between the substituted phenyl rings, influencing molecular packing via π-π interactions .

This compound is structurally related to bioactive diphenylamine derivatives, which are studied for their applications in pharmaceuticals and materials science .

Properties

IUPAC Name |

ethyl 4-chloro-2-(cyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGQVMUDQYGFBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Pathway and Conditions

This method adapts the strategy described in CN105130846A for methyl m-cyanomethylbenzoate, modified to target the ethyl ester derivative. The synthesis involves four stages:

-

Acylation of 4-chloro-2-methylbenzoic acid :

-

Chlorination :

-

Esterification :

-

Cyanation :

Table 1: Key Parameters for Chlorination-Cyanation Method

Phase Transfer Catalyzed Direct Cyanation

Single-Step Substitution

CN101891649B describes a streamlined method for analogous cyanomethyl benzoates using phase transfer catalysts (PTCs). For the target compound:

Table 2: Optimization of PTC Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 mol% | Maximizes interfacial reactivity |

| NaCN stoichiometry | 1.2–1.5 equivalents | Reduces side-product formation |

| Temperature | 85°C | Balances reaction rate & safety |

Advantages :

Limitations :

-

Requires stringent control of cyanide residues.

Aldehyde Intermediate Route

Formylation and Dehydration

Adapted from CN106674042A , this method involves:

-

Formylation :

-

Oxime Formation :

-

Dehydration to Nitrile :

Table 3: Performance of Aldehyde Route

| Step | Yield | Purity | Critical Notes |

|---|---|---|---|

| Formylation | 75% | 90% | Requires anhydrous conditions |

| Oxime synthesis | 68% | 85% | pH-sensitive |

| Dehydration | 42% | 88% | Exothermic; requires cooling |

Advantages :

-

Avoids hazardous cyanide reagents.

Disadvantages : -

Multi-step process lowers overall yield.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applicability

| Method | Overall Yield | Cost Efficiency | Safety Profile | Scalability |

|---|---|---|---|---|

| Chlorination-Cyanation | 55–60% | Moderate | High risk (Cl₂, CN⁻) | High |

| PTC Cyanation | 70–75% | High | Moderate (CN⁻) | Excellent |

| Aldehyde Route | 30–35% | Low | Low risk | Limited |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Hydrolysis: Formation of 4-chloro-2-(cyanomethyl)benzoic acid.

Reduction: Formation of 4-chloro-2-(aminomethyl)benzoate.

Scientific Research Applications

Ethyl 4-chloro-2-(cyanomethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, hydrolysis, and reduction reactions. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

A. Chloro-Substituted Benzoates

B. Cyano-Substituted Benzoates

Ester Group Influence on Stability

- Ethyl vs. Methyl Esters :

Ethyl esters exhibit slower hydrolysis by carboxylesterases (CES) compared to methyl esters due to increased steric hindrance. For example:

Bioactivity and Functional Group Effects

- Chlorophenyl vs. Dichlorophenyl :

In aquaporin-3 (AQP3) inhibitors, 2,6-dichlorophenyl derivatives (e.g., DFP00173) exhibit higher potency than 4-chlorophenyl analogs (e.g., DFP00172) due to enhanced hydrophobic interactions . - Cyanomethyl vs. Nitro/NH2 Groups: The cyanomethyl group in Ethyl 4-chloro-2-(cyanomethyl)benzoate provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, nitro groups (e.g., in Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate) increase electrophilicity but raise toxicity risks .

Key Research Findings

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 4-chloro-2-(cyanomethyl)benzoate be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalyst systems (e.g., MgCl₂-supported TiCl₄ catalysts ), solvent polarity, and temperature. For example, ethyl benzoate derivatives show enhanced stereoregularity and molecular weight in polymerization when catalyst-to-ethyl benzoate ratios are carefully controlled . Monitor intermediates using HPLC (e.g., methods in for pyrimidine carboxylate analogs) and characterize products via NMR and mass spectrometry.

Q. What analytical techniques are critical for characterizing Ethyl 4-chloro-2-(cyanomethyl)benzoate and its intermediates?

- Methodological Answer : Use single-crystal X-ray diffraction (as in ) to resolve molecular packing and intermolecular interactions. Complement with FT-IR for functional group analysis (e.g., cyanomethyl and ester groups) and LC-MS for purity assessment. For structural analogs like diphenylamine derivatives, ShelXL refinement in Olex2 software ensures accurate crystallographic data .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and light exposure. Compare degradation products using TLC or HPLC (similar to methods for 4-hydroxybenzaldehyde in ). Ethyl benzoate derivatives are sensitive to hydrolysis; thus, inert atmosphere storage is recommended .

Advanced Research Questions

Q. What role does Ethyl 4-chloro-2-(cyanomethyl)benzoate play in modulating catalytic activity in polymerization systems?

- Methodological Answer : In Ziegler-Natta catalysts (e.g., MgCl₂/EB/TiCl₄ systems), ethyl benzoate acts as an electron donor, altering active site distribution. At low concentrations (≤32 mol%), it increases stereoregularity and molecular weight by reducing chain transfer rates with aluminum alkyls . However, excess ethyl benzoate poisons active sites, decreasing activity—a phenomenon quantifiable via kinetic studies and Arrhenius plots .

Q. How can contradictory cytotoxicity data for ethyl benzoate derivatives be reconciled in structure-activity studies?

- Methodological Answer : Cytotoxicity varies with substituent positioning and cell type. For example, ethyl benzoate is cytotoxic to Hep-2 cells but not HeLa cells . Use comparative assays (e.g., MTT on multiple cell lines) and molecular docking to identify steric/electronic effects. The cyanomethyl group in Ethyl 4-chloro-2-(cyanomethyl)benzoate may enhance reactivity with cellular nucleophiles, requiring careful SAR analysis .

Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states, focusing on the chloro and cyanomethyl groups’ electrophilicity. Compare with experimental data from SNAr reactions (e.g., ’s thiazole derivatives). Solvent effects can be modeled using COSMO-RS, while Hammett constants predict substituent influence on reaction rates .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

- Methodological Answer : Analyze hydrogen bonding (e.g., C–H···O/N) and π-π stacking via crystallographic data (as in ). For Ethyl 4-chloro-2-(cyanomethyl)benzoate, the cyanomethyl group may form weak hydrogen bonds with ester oxygens, affecting solubility and melting point. Mercury software can visualize packing motifs and predict bulk properties .

Data Contradiction Analysis

Q. Why do studies report conflicting results on ethyl benzoate’s impact on catalyst activity?

- Resolution : Discrepancies arise from differences in catalyst preparation (e.g., TiCl₄ alkylation methods) and ethyl benzoate purity. and show that low ethyl benzoate concentrations increase active site availability, while high concentrations block sites via adsorption. Standardize catalyst synthesis protocols and use in situ FT-IR to monitor donor adsorption .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.